Product packaging for Biphenyl-3-ylacetic acid ethyl ester(Cat. No.:CAS No. 71912-70-4)

Biphenyl-3-ylacetic acid ethyl ester

Cat. No.: B3056505
CAS No.: 71912-70-4
M. Wt: 240.3 g/mol
InChI Key: CGBSXVBKHFNSRZ-UHFFFAOYSA-N
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Description

Context of Biphenyl (B1667301) Core Structures in Synthetic Chemistry

The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a prevalent structural motif in a wide array of organic molecules. prepchem.com This framework is noted for its rigidity and thermal stability. wikipedia.orgmasterorganicchemistry.com In the solid state, the two rings of biphenyl are planar, but in the gas phase, they adopt a twisted conformation. wikipedia.org

Biphenyl and its derivatives are fundamental building blocks in the synthesis of more complex molecules. prepchem.com They are found in pharmaceuticals, agrochemicals, and materials science. The versatility of the biphenyl core stems from the ability to introduce various functional groups at different positions on the phenyl rings, allowing for the fine-tuning of the molecule's properties. Common synthetic routes to biphenyl structures include the Suzuki-Miyaura coupling, which facilitates the formation of the biaryl bond from an aryl halide and an arylboronic acid. ajgreenchem.com

Significance of Ester Functionalities in Organic Synthesis and Molecular Design

Ester functionalities are among the most common and versatile functional groups in organic chemistry. They are typically formed through the reaction of a carboxylic acid and an alcohol, a process known as Fischer esterification. cerritos.edu This reaction is often catalyzed by a strong acid. cerritos.edu

In the context of molecular design, particularly in medicinal chemistry, esters are frequently employed as prodrugs. chemicalbook.comsigmaaldrich.com A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. chemicalbook.com By converting a polar carboxylic acid group into a less polar ester, the molecule's solubility, stability, and ability to cross cell membranes can be significantly improved. ontosight.aiorgsyn.org Once in the bloodstream, enzymes called esterases can hydrolyze the ester bond, releasing the active carboxylic acid. sigmaaldrich.com

Overview of the Biphenyl-3-ylacetic Acid Ethyl Ester Scaffold in Academic Investigations

Direct academic investigations and detailed research findings specifically focused on this compound are limited in published scientific literature. However, the synthesis of its parent carboxylic acid, biphenyl-3-ylacetic acid, provides a clear pathway to obtaining the ethyl ester.

The synthesis of biphenyl-3-ylacetic acid can be achieved through multi-step synthetic sequences. One plausible route involves the Suzuki-Miyaura coupling of a suitably protected bromo- or iodophenylacetic acid derivative with phenylboronic acid. Alternatively, a pre-formed 3-bromobiphenyl (B57067) could be subjected to reactions that introduce the acetic acid moiety.

Once biphenyl-3-ylacetic acid is obtained, it can be readily converted to its ethyl ester via Fischer esterification. cerritos.edu This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. orgsyn.org Standard laboratory procedures for esterification are well-established and offer high yields for this type of transformation. chemicalbook.comchemicalbook.com

While specific applications for this compound are not well-documented, its structure suggests potential utility as an intermediate in organic synthesis. For instance, the ester group can be hydrolyzed back to the carboxylic acid, which can then be converted into other functional groups like amides or acid chlorides. The biphenyl core itself can undergo further functionalization, such as nitration or halogenation, to introduce additional substituents. The study of related biphenyl derivatives in areas like liquid crystals and pharmaceuticals suggests that this scaffold could serve as a valuable building block for new materials and biologically active molecules.

Chemical Properties of Biphenyl-3-ylacetic Acid and its Ethyl Ester

PropertyBiphenyl-3-ylacetic acidThis compound (Predicted)
Molecular Formula C₁₄H₁₂O₂ sigmaaldrich.comC₁₆H₁₆O₂
Molecular Weight 212.24 g/mol sigmaaldrich.com240.30 g/mol
CAS Number 23948-77-8 sigmaaldrich.comNot readily available
Physical State Solid sigmaaldrich.comLiquid or low-melting solid
Boiling Point ~402.3 °C (Predicted for a related isomer) chemicalbook.comHigher than the corresponding acid
pKa ~3.16 (Predicted for a related isomer) chemicalbook.comNot applicable

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B3056505 Biphenyl-3-ylacetic acid ethyl ester CAS No. 71912-70-4

Properties

CAS No.

71912-70-4

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

ethyl 2-(3-phenylphenyl)acetate

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)12-13-7-6-10-15(11-13)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3

InChI Key

CGBSXVBKHFNSRZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Biphenyl 3 Ylacetic Acid Ethyl Ester and Analogous Biphenyl Acetate Esters

Catalytic Approaches to Biphenyl-3-ylacetic Acid Ethyl Ester Synthesis

Catalytic strategies offer powerful and versatile pathways for the formation of the carbon-carbon bond that defines the biphenyl (B1667301) structure. Among these, palladium-catalyzed cross-coupling reactions are preeminent, providing reliable and adaptable methods for synthesizing this compound and related compounds.

Palladium-catalyzed cross-coupling has revolutionized organic synthesis, enabling the formation of C-C bonds with unparalleled efficiency. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, mediated by a palladium catalyst. For the synthesis of biphenyl acetate (B1210297) esters, the Suzuki-Miyaura coupling is the most widely employed and well-developed method.

First reported in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base. ed.gov This reaction is a premier method for constructing biaryl systems due to the mild reaction conditions, commercial availability of reagents, and the low toxicity of the boron-containing byproducts. mdpi.com

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (e.g., ethyl (3-bromophenyl)acetate) to form a Palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biphenyl product and regenerating the Palladium(0) catalyst.

A direct synthetic route to an analog, ethyl (4-phenylphenyl)acetate, exemplifies this process. The reaction couples ethyl 4-bromophenylacetate with phenylboronic acid using a palladium catalyst. jeolusa.com

Table 1: Synthesis of Ethyl (4-phenylphenyl)acetate via Suzuki Coupling

Reactant A Reactant B Catalyst Base Solvent Temp. (°C) Time (min)
Ethyl 4-bromophenylacetate Phenylboronic Acid Pd(OAc)₂ K₂CO₃ Water with TBAB* 90-95 60
Ethyl 4-bromophenylacetate Phenylboronic Acid Pd(OAc)₂ Na₂CO₃ Acetone/Water 40-45 60

*TBAB: Tetrabutylammonium bromide (phase-transfer catalyst) **[bmim]PF₆: 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) (ionic liquid) Data sourced from a representative undergraduate laboratory experiment. jeolusa.com

By analogy, this compound can be synthesized by coupling ethyl (3-bromophenyl)acetate with phenylboronic acid , or alternatively, by coupling 3-bromophenylboronic acid with ethyl phenylacetate .

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most common format for Suzuki-Miyaura reactions in laboratory settings. These systems, typically involving soluble palladium complexes with phosphine (B1218219) ligands, offer high activity and selectivity under mild conditions. qualitas1998.net The choice of ligand is crucial, as it influences the stability and reactivity of the palladium center. Bulky, electron-donating phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to improved reaction efficiency. sci-hub.se

However, a significant drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination with residual palladium—a major concern in the pharmaceutical industry. qualitas1998.net

Table 2: Effect of Ligands on Palladium-Catalyzed Arylation of Ethyl Bromoacetate

Palladium Precursor Ligand Base Yield of Ethyl Phenylacetate (%)
Pd(OAc)₂ Tri(1-naphthyl)phosphine K₃PO₄ 81
Pd₂(dba)₃* Tri(o-tolyl)phosphine K₃PO₄ 78
Pd(OAc)₂ Triphenylphosphine (B44618) K₃PO₄ 31

*Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0) **BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl Data adapted from a study on the synthesis of arylacetic acid derivatives. sci-hub.se

This data shows that bulky, moderately electron-donating phosphines are highly effective, while common ligands like triphenylphosphine are less so, and chelating ligands like BINAP can inhibit the reaction entirely. sci-hub.se

To address the challenges of catalyst separation and reuse, heterogeneous catalysts have been developed. In these systems, the palladium catalyst is immobilized on a solid support, placing it in a different phase from the reaction mixture. mdpi.com This approach simplifies product purification, as the catalyst can be removed by simple filtration, and allows for the catalyst to be recycled, which is crucial for large-scale industrial processes to reduce costs and waste. mdpi.com

The active species in many "heterogeneous" palladium-catalyzed couplings may actually be soluble palladium species that leach from the solid support into the reaction medium. qualitas1998.net Nonetheless, these materials offer significant practical advantages.

A variety of materials have been employed as supports for palladium catalysts, including activated carbon, silica (B1680970), polymers, and metal-organic frameworks (MOFs). mdpi.commdpi.com More recently, novel supports like graphene oxide and even living plants have been explored. mdpi.comnih.gov For instance, palladium nanoparticles supported on COOH-modified graphene have shown excellent versatility and good conversion rates in Suzuki-Miyaura reactions for preparing fluorinated biphenyl derivatives. mdpi.com Another innovative approach involves using living plants to absorb palladium from a solution and form catalytically active palladium nanoparticles in vivo, creating a "green" heterogeneous catalyst. nih.gov

Table 3: Examples of Supported Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst Support Palladium Source Reaction Example Key Feature
Graphene Oxide (COOH-modified) [PdCl₂(cod)]* Coupling of fluorinated aryl bromides and boronic acids High activity and versatility for fluorinated biaryls. mdpi.com
Titanium Dioxide (Anatase) Pd(OAc)₂ Coupling of aryl chlorides/bromides with arylboronic acids Good yields for a range of substrates. mdpi.com
Living Arabidopsis Plants Pd solution Coupling of phenylboronic acid with various aryl halides Biogenic synthesis of nanoparticles, eliminates extraction steps. nih.gov

*cod: 1,5-cyclooctadiene

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysts. mdpi.com NHCs are strong σ-donors, forming very stable bonds with the metal center. This stability often translates to highly robust and active catalysts that can facilitate challenging cross-coupling reactions, such as those involving less reactive aryl chlorides. mdpi.com

Palladium-NHC complexes are known for their high thermal stability and resistance to air and moisture. mdpi.com PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium-NHC complexes are particularly effective, showing high catalytic activity for the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid. mdpi.com The development of coordination polymers functionalized with Pd-NHC units represents a promising strategy for creating stable, recyclable heterogeneous catalysts that combine the high activity of NHC ligands with the practical benefits of solid supports. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Enantioselective Allylic Alkylation via Cooperative Palladium Catalysis

The introduction of chirality into molecules is a critical aspect of pharmaceutical synthesis. Enantioselective allylic alkylation, a powerful method for constructing stereogenic centers, can be achieved with high efficiency using palladium catalysis. Cooperative catalysis, where a palladium complex works in concert with another catalyst, such as a Brønsted acid, has emerged as a strategy to enhance enantioselectivity in these transformations. scispace.com

In a representative example of this approach, the allylic C-H alkylation of terminal olefins with pyrazol-5-ones is catalyzed by a palladium complex in the presence of a Brønsted acid co-catalyst. scispace.com This cooperative system enables the formation of the product with high enantioselectivity. The proposed mechanism involves the activation of the olefin by the palladium catalyst and the simultaneous activation of the nucleophile by the Brønsted acid, leading to a highly organized transition state that dictates the stereochemical outcome. While this specific example does not directly yield a biphenyl acetate ester, the principle can be extended to the synthesis of chiral biphenyl-containing structures by employing appropriately substituted biphenyl olefins as substrates.

Other Transition Metal-Mediated Transformations in Biaryl Ester Synthesis

Beyond allylic alkylation, a range of other transition metal-mediated reactions are instrumental in the synthesis of biaryl esters.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the synthesis of biaryl compounds. mdpi.com This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester, catalyzed by a palladium complex. mdpi.com For the synthesis of this compound, this would typically involve the coupling of ethyl (3-bromophenyl)acetate with phenylboronic acid. The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated on both coupling partners. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have also been employed in the synthesis of biaryl compounds, often through C-H activation pathways. For instance, rhodium-catalyzed oxidative coupling reactions can be used to form the biphenyl linkage. While less common than palladium-catalyzed methods for this specific target, rhodium catalysis offers alternative reactivity and selectivity profiles.

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide another avenue for the formation of biaryl linkages. More contemporary copper-catalyzed reactions, often in conjunction with other metals, have been developed to improve efficiency and substrate scope. For example, copper can be used as a co-catalyst in Suzuki-Miyaura reactions to enhance the reaction rate. mdpi.com

Transition MetalKey Reaction TypeTypical PrecursorsAdvantages
PalladiumSuzuki-Miyaura Coupling, Allylic AlkylationAryl halides, Arylboronic acids, Allylic substratesHigh functional group tolerance, well-established, high yields
RhodiumC-H Activation, Oxidative CouplingArenes, OxidantsDirect functionalization of C-H bonds
CopperUllmann Reaction, Co-catalyst in other couplingsAryl halidesCost-effective, unique reactivity

Investigation of Cooperative Catalysis Systems for Enhanced Selectivity and Yield

The concept of cooperative catalysis, where two or more catalysts work in synergy to promote a chemical transformation, has gained significant traction as a means to improve reaction outcomes. In the synthesis of biaryl esters, cooperative systems involving palladium and other transition metals have been investigated to enhance both selectivity and yield.

A notable example is the use of a Pd/Cu cooperative catalytic system in the Suzuki-Miyaura coupling reaction. The addition of a copper co-catalyst can significantly accelerate the rate of the palladium-catalyzed cross-coupling, allowing for lower palladium catalyst loadings and milder reaction conditions. This is particularly beneficial for large-scale syntheses where catalyst cost and energy consumption are major considerations. The proposed role of the copper co-catalyst often involves facilitating the transmetalation step in the catalytic cycle.

Precursor-Based Synthetic Routes to this compound

An alternative to building the biphenyl core directly is to start with precursors that already contain one of the aromatic rings and then construct the second ring or couple it to the existing one.

Synthesis from Substituted Phenylacetic Acids and Their Esters

A straightforward approach to this compound begins with a suitably substituted phenylacetic acid derivative, such as 3-bromophenylacetic acid. guidechem.com This precursor can be esterified to the corresponding ethyl ester, ethyl 3-bromophenylacetate, through standard methods like Fischer esterification. The resulting bromo-substituted ester can then undergo a palladium-catalyzed cross-coupling reaction, as detailed in the following section.

The synthesis of 3-bromophenylacetic acid itself can be achieved from 3-bromoacetophenone through a Willgerodt-Kindler reaction, followed by hydrolysis. chemicalbook.com

Derivations Utilizing Halogenated Aromatics and Arylboronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for constructing the biphenyl scaffold from halogenated aromatics and arylboronic acid derivatives. mdpi.comgre.ac.uk To synthesize this compound, a common strategy involves the coupling of ethyl (3-bromophenyl)acetate with phenylboronic acid. researchgate.netjeolusa.com

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, and a base, such as sodium carbonate or potassium phosphate. The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and yield. Aqueous solvent systems have also been developed for Suzuki couplings, offering a "greener" alternative to traditional organic solvents. researchgate.netjeolusa.com

Reactant 1Reactant 2Catalyst SystemProduct
Ethyl (3-bromophenyl)acetatePhenylboronic acidPd(OAc)₂, Na₂CO₃Ethyl biphenyl-3-ylacetate
3-Bromophenylacetic acidPhenylboronic acidPd catalyst, then esterificationBiphenyl-3-ylacetic acid

Multi-component Reaction Protocols for Efficient Synthesis

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, offer a highly efficient approach to complex molecules. organic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct related biphenyl structures.

For instance, a one-pot synthesis could be envisioned that combines a palladium-catalyzed cross-coupling with a subsequent functionalization step. A hypothetical MCR could involve the reaction of a bromo-substituted benzaldehyde, a phosphonium (B103445) ylide (for a Wittig reaction to introduce the acetic acid side chain), and an arylboronic acid in the presence of a palladium catalyst. This would constitute a domino reaction sequence initiated by the Suzuki-Miyaura coupling, followed by the Wittig olefination. Subsequent reduction and esterification would lead to the desired product. The development of such MCRs is an active area of research aimed at improving synthetic efficiency and reducing waste. nih.gov

Esterification and Related Transformations for this compound Formation

The formation of this compound can be achieved through several synthetic transformations. These methods primarily involve the creation of the ester functional group from a corresponding carboxylic acid or through a sequence of reactions starting from a biphenyl core.

Direct Esterification of Biphenyl Acetic Acid Derivatives

Direct esterification, particularly the Fischer-Speier esterification, represents the most straightforward method for the synthesis of this compound from its corresponding carboxylic acid, biphenyl-3-ylacetic acid. masterorganicchemistry.com This acid-catalyzed condensation reaction involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. youtube.com

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing water as it is formed. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Table 1: Key Aspects of Direct Esterification

ParameterDescriptionPurpose
Reactants Biphenyl-3-ylacetic acid, EthanolCarboxylic acid and alcohol precursors for the ester.
Catalyst Strong mineral acid (e.g., H₂SO₄) or organic acid (e.g., TsOH)To protonate the carbonyl group and increase its reactivity.
Conditions Reflux temperatureTo provide the necessary activation energy for the reaction.
Equilibrium Shift Use of excess ethanol or removal of waterTo drive the reaction towards the formation of the ester product, maximizing the yield.

Routes Involving Chloromethylation and Subsequent Substitution Reactions

An alternative synthetic route to biphenyl acetate esters involves the initial chloromethylation of the biphenyl core, followed by a series of substitution reactions. This multi-step process begins with an electrophilic aromatic substitution to introduce a chloromethyl (-CH₂Cl) group onto the biphenyl ring. researchgate.netresearchgate.net

The chloromethylation of biphenyl, however, often results in a mixture of isomers. The reaction typically yields 4-chloromethylbiphenyl and 2-chloromethylbiphenyl, along with di-substituted products like 4,4′-bis(chloromethyl)biphenyl. researchgate.netresearchgate.net Achieving substitution at the 3-position is less direct and may require starting with a 3-substituted biphenyl precursor to direct the chloromethylation.

Once the desired chloromethylbiphenyl intermediate is obtained, it can be converted to the acetic acid ester through a two-step sequence:

Cyanation: The chloromethyl group is converted to a nitrile group (-CN) by reaction with a cyanide salt, such as potassium cyanide (KCN). This nucleophilic substitution reaction replaces the chloride with a cyanide, forming a biphenylacetonitrile intermediate. mdpi.com

Hydrolysis and Esterification: The nitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding biphenylacetic acid. This carboxylic acid can then be subjected to direct esterification with ethanol as described in section 2.3.1 to produce the final this compound. mdpi.com

This pathway is more complex than direct esterification and can be limited by the regioselectivity of the initial chloromethylation step.

Preparation via Reaction with Hydrazine (B178648) Hydrate (B1144303)

The use of hydrazine hydrate in the context of ester synthesis is primarily for the conversion of an existing ester into a hydrazide (-CONHNH₂). nih.govnih.gov This reaction involves the nucleophilic acyl substitution of the alkoxy group (-OEt) of the ester with hydrazine hydrate. The resulting acid hydrazides are stable compounds and serve as key intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles. nih.gov

Therefore, a direct preparation of this compound from a reaction with hydrazine hydrate is not a standard synthetic route. Instead, hydrazine hydrate reacts with the ester to form a different functional group. A hypothetical multi-step process could involve the conversion of an ester to a hydrazide and then subsequent reactions to regenerate an ester, but this would be an inefficient and indirect pathway. The primary and well-documented reaction of an ester like this compound with hydrazine hydrate is the formation of biphenyl-3-ylacetic acid hydrazide. nih.govnih.gov

Scalability and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scalability and process optimization. The primary goals are to enhance reaction yield and product purity while minimizing costs and environmental impact.

Optimization of Reaction Parameters for Yield and Purity

For the direct esterification route, several parameters can be optimized to maximize the yield and purity of the final product. hillpublisher.comhillpublisher.com

Molar Ratio of Reactants: As an equilibrium-limited reaction, the molar ratio of alcohol to carboxylic acid is a critical factor. Using a significant excess of ethanol can effectively shift the equilibrium towards the formation of the ethyl ester, thereby increasing the conversion of the biphenylacetic acid.

Catalyst Loading: The concentration of the acid catalyst influences the reaction rate. An optimal catalyst loading must be determined to ensure a reasonably fast reaction without promoting side reactions, such as dehydration of the alcohol or degradation of the product.

Temperature and Reaction Time: The reaction is typically carried out at the reflux temperature of the alcohol to achieve a sufficient reaction rate. hillpublisher.com The optimal reaction time is determined by monitoring the reaction progress to ensure completion without the formation of impurities from prolonged heating.

Purification Strategy: After the reaction, the crude product contains the ester, unreacted starting materials, the acid catalyst, and water. An effective purification process is essential for obtaining a high-purity product. This typically involves neutralization of the acid catalyst with a mild base (e.g., sodium bicarbonate solution), followed by washing with water to remove residual salts and alcohol. The final purification is often achieved by distillation under reduced pressure.

Table 2: Optimization Parameters for Esterification

ParameterRange/ConditionEffect on Yield and Purity
Ethanol:Acid Molar Ratio 1:1 to 10:1 (or higher)Higher ratio increases yield by shifting equilibrium.
Catalyst Concentration 1-5% by weightIncreases reaction rate; excessive amounts can cause side reactions.
Temperature 80-85 °C (Reflux)Higher temperature increases rate, but can lead to impurities if too high. hillpublisher.com
Purification Washes Saturated NaHCO₃, Water, BrineNeutralizes acid catalyst and removes water-soluble impurities.

Strategies for Utilizing Economically Viable Starting Materials

One of the most versatile and economically significant methods for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comnih.gov This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. For the synthesis of a precursor to this compound, this could involve the coupling of:

3-Bromophenylacetic acid (or its ethyl ester) with phenylboronic acid.

3-(Methoxycarbonylmethyl)phenylboronic acid with bromobenzene.

Considerations for Industrial-Scale Synthetic Processes

The successful transition of synthetic methodologies for this compound and its analogs from laboratory benchtop to industrial-scale production requires careful consideration of numerous factors beyond simple reaction yield. Economic viability, process safety, environmental impact, and regulatory compliance become paramount. Key considerations involve the optimization of reaction conditions, selection of cost-effective and readily available raw materials, and the development of robust and scalable purification methods.

For the synthesis of the core biphenyl structure, cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are frequently employed. researchgate.net However, scaling up these reactions presents significant challenges. numberanalytics.com Catalyst stability and efficiency, as well as the purification of the final product from residual catalyst, are critical hurdles. numberanalytics.com For pharmaceutical applications, minimizing residual palladium levels in the final active pharmaceutical ingredient (API) is a stringent regulatory requirement. nih.gov

Process optimization for industrial applications focuses on several key areas:

Raw Material Selection: On an industrial scale, the cost of starting materials is a major economic driver. For instance, aryl chlorides are often preferred over the more reactive aryl bromides and iodides due to their significantly lower price. rsc.org

Catalyst System: The choice of catalyst and ligand is crucial. While high catalyst loadings may be acceptable in a laboratory setting, industrial processes aim for very low catalyst loading to be cost-effective. nih.govwuxiapptec.com Palladium-on-carbon (Pd/C) catalysts are often explored for greener processes due to their stability and ease of recovery. nih.govrsc.org The development of highly active, stable, and recyclable catalyst systems is a continuous area of research. rsc.org

Reaction Conditions: Optimizing parameters such as solvent, temperature, pressure, and the choice of base is essential for maximizing yield and minimizing by-product formation. numberanalytics.commdpi.com The sequence of adding reagents can also have a significant impact on the reaction's success and repeatability, especially when dealing with unstable intermediates like some boronic acids. wuxiapptec.com

Process Efficiency and Purification: Industrial processes favor methods that are efficient and minimize complex purification steps. wuxiapptec.com Crystallization is often the preferred method for purification on a large scale. The development of a process that consistently produces a product that can be easily purified by crystallization is a key goal. Removing residual heavy metals from the product often requires specialized scavenging agents or dedicated purification steps. nih.gov

Environmental and Safety Considerations: The choice of solvents is critical. Green chemistry principles guide the selection towards less hazardous and more environmentally benign solvents. whiterose.ac.uk A thorough process safety assessment is required to identify and mitigate any potential hazards associated with the reaction, such as exothermic events or the handling of pyrophoric reagents.

The following tables summarize key parameters and considerations for the industrial-scale synthesis of biphenyl acetate esters.

Table 1: Key Parameters for Scaling Up Suzuki Coupling Reactions

ParameterLaboratory-Scale FocusIndustrial-Scale FocusKey Considerations & Challenges
Starting Materials High reactivity (e.g., aryl iodides/bromides)Low cost and availability (e.g., aryl chlorides) rsc.orgAryl chlorides are less reactive, requiring more active catalysts or harsher conditions.
Catalyst Loading Often high (1-10 mol%) to ensure complete conversion.As low as possible (<1 mol%, often in ppm range) for cost-effectiveness. nih.govwuxiapptec.comLowering catalyst loading can lead to slower reaction rates or incomplete conversion; requires highly efficient catalyst systems.
Solvent Chosen for optimal solubility and reactivity (e.g., Dioxane, Toluene). wuxiapptec.comChosen for safety, environmental impact (green chemistry), cost, and ease of recovery. whiterose.ac.ukSwitching to greener solvents may require re-optimization of the entire process.
Purification Chromatography is common.Crystallization, extraction, and filtration are preferred. wuxiapptec.comEnsuring removal of residual palladium to meet regulatory limits (<10 ppm for APIs) is critical and can be challenging. nih.gov
Process Control Manual monitoring (e.g., TLC).Automated control and in-process monitoring (e.g., HPLC) for consistency. wuxiapptec.comwhiterose.ac.ukIdentifying critical process parameters and establishing control limits to ensure batch-to-batch reproducibility. wuxiapptec.com

Table 2: Comparison of Catalysts for Biphenyl Synthesis

Catalyst TypeAdvantagesDisadvantagesIndustrial Application Notes
Homogeneous Pd Catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) nih.gov High activity and selectivity, well-understood chemistry.Difficult to remove from the product, often expensive ligands. nih.govWidely used but requires dedicated steps for palladium removal (scavenging). The cost of ligands is a significant factor.
Heterogeneous Pd Catalysts (e.g., Pd/C) nih.govrsc.org Easier to separate and recycle, generally lower cost. rsc.orgCan have lower activity than homogeneous catalysts, potential for metal leaching into the product.Attractive from a "green chemistry" and cost perspective. nih.gov Often requires higher temperatures or pressures.
Nickel Catalysts rsc.orggoogle.com Much lower cost than palladium, effective for coupling aryl chlorides. rsc.orgCan be more sensitive to air and moisture, toxicity concerns.A cost-effective alternative to palladium, especially when using less reactive aryl chlorides. rsc.org Process control is critical.

The esterification step, often a Fischer esterification, must also be optimized for industrial production. numberanalytics.com This involves using a cost-effective acid catalyst and efficiently removing the water by-product to drive the reaction equilibrium towards the product. numberanalytics.commdpi.com Continuous processing, where reactants are continuously fed into a reactor and the product is continuously removed, can offer advantages in terms of consistency, safety, and throughput for both the coupling and esterification steps. whiterose.ac.uk

Table 3: Industrial Considerations for Esterification Processes

ParameterIndustrial-Scale ConsiderationOptimization Strategy
Catalyst Use of inexpensive, recoverable, and non-corrosive catalysts.Transition from homogeneous mineral acids (e.g., H₂SO₄) to solid acid catalysts like ion-exchange resins or zeolites to simplify workup and reduce waste. mdpi.com
Equilibrium Shift Efficient removal of water is necessary to achieve high conversion. numberanalytics.commdpi.comUse of azeotropic distillation (e.g., with a Dean-Stark trap) or pervaporation membranes in continuous reactors. mdpi.com
Temperature Balancing reaction rate with potential side reactions or degradation. numberanalytics.comOperating at the lowest possible temperature that provides an acceptable reaction rate to improve energy efficiency and the process's safety profile. numberanalytics.com
Solvent-Free Systems Reduces solvent cost, waste, and downstream separation steps.If one of the reactants (e.g., the alcohol) is liquid and can act as the solvent, running the reaction "neat" can be highly efficient. rsc.org

Chemical Reactivity and Mechanistic Studies of Biphenyl 3 Ylacetic Acid Ethyl Ester

Reaction Kinetics and Mechanistic Insights

The formation and synthesis of biphenyl-3-ylacetic acid ethyl ester are governed by fundamental principles of organic chemistry, with reaction kinetics and mechanisms being central to optimizing its production.

The primary route for synthesizing this compound is through the Fischer-Speier esterification of biphenyl-3-ylacetic acid with ethanol (B145695). This reaction is conducted in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmit.edu The mechanism is a multi-step, reversible process initiated by the protonation of the carboxylic acid's carbonyl oxygen by the catalyst. libretexts.orgmasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol molecule. mit.edu

A tetrahedral intermediate is formed, which then undergoes a series of proton transfers. masterorganicchemistry.com This results in the formation of water as a good leaving group, which is subsequently eliminated. mit.edumasterorganicchemistry.com The final step involves the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product. mdpi.com

General Mechanistic Steps of Fischer-Speier Esterification
StepDescriptionKey Feature
1Protonation of Carbonyl OxygenActivation of the carbonyl group towards nucleophilic attack. libretexts.org
2Nucleophilic Attack by AlcoholFormation of a tetrahedral intermediate. masterorganicchemistry.com
3Proton TransferConversion of a hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.com
4Elimination of WaterRe-formation of the carbonyl double bond and release of a water molecule.
5DeprotonationRegeneration of the acid catalyst and formation of the final ester. mdpi.com

Beyond the standard Fischer esterification, other synthetic routes to the biphenyl (B1667301) core structure offer alternative mechanistic pathways. For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming the C-C bond between the two phenyl rings. nih.govrsc.org This approach would involve coupling a substituted phenylboronic acid with a halo-phenylacetic acid ester. The mechanism for Suzuki coupling involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination on a palladium catalyst. rsc.org

Another innovative approach for constructing the biphenyl core of related esters involves a biomimetic strategy using iron(III)-catalyzed oxidative coupling of phenolic precursors. nih.govnih.gov This method mimics natural processes and operates under mild conditions, where the iron(III) catalyst facilitates the C-C bond formation between two aryl units. nih.gov While not a direct synthesis of the ester, these methods highlight advanced mechanistic strategies for assembling the core biphenyl scaffold, which can then be subjected to esterification.

Decomposition Pathways and Thermal Stability

The stability of this compound is finite, and it can degrade through various pathways when subjected to oxidative or thermal stress.

The biphenyl moiety of the molecule can undergo oxidative degradation, particularly through microbial or enzymatic pathways. The degradation of biphenyl typically begins with the oxidation of one of the aromatic rings. ontosight.ai This process, often initiated by dioxygenase enzymes in microorganisms, incorporates molecular oxygen to form a cis-dihydrodiol intermediate. ontosight.aiethz.ch Subsequent enzymatic steps, including dehydrogenation and hydrolysis, lead to the opening of the aromatic ring. ontosight.ai This ultimately breaks down the biphenyl structure into smaller carboxylic acids, such as benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. ethz.ch Fungal oxidation of chlorinated biphenyl derivatives has been shown to proceed through hydroxylation followed by ring cleavage to yield muconic acid and lactone derivatives. researchgate.net While these are biological pathways, they provide insight into the potential sites of oxidative attack on the biphenyl core.

When heated in an inert atmosphere, esters typically undergo pyrolysis. A common thermal decomposition mechanism for simple alkyl esters is a six-centered, concerted reaction that results in the formation of an alkene and the corresponding carboxylic acid. stackexchange.comresearchgate.net For this compound, this would involve the elimination of ethylene (B1197577) to produce biphenyl-3-ylacetic acid. stackexchange.com

At higher temperatures, the resulting carboxylic acid can further decompose. The thermal decomposition of biphenyl carboxylic acids has been studied, revealing pathways that include decarboxylation to form biphenyl, and dehydration followed by ring-closure to produce fluorenone. acs.org Studies on aromatic polyesters show that the presence of ester groups and aromatic rings contributes to thermal stability, with decomposition onset temperatures often above 200-300°C. mdpi.comresearchgate.net The stability is influenced by the strength of the bonds within the molecule, with the ester linkage being a common point of initial cleavage. nih.gov

Potential Decomposition Products of this compound
Decomposition TypeInitial ProductsSubsequent ProductsReference Mechanism
OxidativeHydroxylated biphenyls, cis-dihydrodiolsRing-opened products (e.g., muconic acid derivatives)Microbial degradation of biphenyl. ontosight.airesearchgate.net
Thermal (Pyrolysis)Biphenyl-3-ylacetic acid, EthyleneBiphenyl (via decarboxylation), FluorenoneEster pyrolysis and aromatic acid decomposition. stackexchange.comacs.org

Chemoselective Functionalizations of the Biphenyl and Ester Moieties

The presence of two distinct functional regions in this compound—the aromatic biphenyl core and the ethyl ester group—allows for chemoselective reactions that target one site while leaving the other intact. A prominent example of this is the enzyme-catalyzed hydrolysis of the ester group. nih.gov

Lipases are a class of enzymes that can perform highly selective transformations under mild conditions. nih.gov Studies on various biphenyl esters have demonstrated that lipases can be used for the chemoselective monohydrolysis of diesters or the hydrolysis of a single ester group in the presence of other functionalities. nih.govresearchgate.net For example, lipases such as Candida rugosa lipase (B570770) (CRL), Mucor miehei lipase (MML), Rhizopus niveus lipase (RNL), and Pseudomonas fluorescens lipase (PFL) have shown high chemoselectivity in cleaving ester bonds on a biphenyl scaffold. nih.govnih.gov

The reaction conditions, including temperature, pH, and the choice of solvent, can be optimized to control the selectivity and yield of the hydrolysis. nih.govresearchgate.net For instance, performing the reaction at elevated temperatures (e.g., 37°C) in a mixed solvent system containing DMSO can lead to almost exclusive hydrolysis of the ester group without affecting the biphenyl core. nih.govnih.gov This enzymatic approach provides an environmentally friendly alternative to traditional chemical hydrolysis, which often requires harsh conditions that could lead to side reactions on the aromatic rings. datapdf.com This selectivity is crucial for the synthesis of unsymmetrical biphenyl derivatives, where one ester group is hydrolyzed to the carboxylic acid, which can then be used for further chemical modifications. nih.govresearchgate.net

Studies on Ring Cleavage Reactions of Biphenyl Systems

The structural stability of the biphenyl system, characterized by two aromatic rings linked by a single carbon-carbon bond, makes its degradation and ring cleavage a significant area of chemical and biological research. Studies into the cleavage of the biphenyl core are often centered on microbial degradation pathways, which provide effective mechanisms for breaking down this resilient structure. These pathways are typically initiated by enzymatic oxidation, leading to the formation of hydroxylated intermediates that are susceptible to aromatic ring fission.

The primary mechanism for the biological ring cleavage of biphenyls involves a series of enzymatic reactions, starting with hydroxylation. Fungi and bacteria employ monooxygenase and dioxygenase enzymes to introduce hydroxyl groups onto one or both aromatic rings. nih.govnih.gov This initial oxidation is a critical activation step, as the resulting hydroxylated biphenyls, particularly ortho-dihydroxylated derivatives like 3,4-dihydroxybiphenyl, are the direct substrates for ring-cleaving enzymes. nih.govnih.gov

The central step in the degradation pathway is the oxidative cleavage of the dihydroxylated aromatic ring, a reaction catalyzed by dioxygenase enzymes. nih.govethz.ch This fission typically occurs adjacent to the two hydroxyl groups (an ortho-cleavage), resulting in the formation of a linear, unsaturated dicarboxylic acid. For instance, the cleavage of 3,4-dihydroxybiphenyl yields muconic acid derivatives. nih.govresearchgate.net Research conducted on the fungus Paecilomyces lilacinus and the yeast Trichosporon mucoides has identified key ring-fission products, demonstrating a common metabolic route. nih.govnih.gov

Following the initial ring opening, the resulting linear intermediates undergo further transformations. These intermediates, such as 2-hydroxy-4-phenylmuconic acid, are often unstable and can be converted into more stable cyclic compounds. nih.gov A common subsequent reaction is lactonization, leading to the formation of pyrone or furanone derivatives. nih.govcapes.gov.br These reactions represent a detoxification mechanism in microorganisms, converting the biphenyl structure into metabolites that can be further assimilated. nih.gov

Detailed mechanistic studies have elucidated the transformation of various hydroxylated biphenyls into a range of ring cleavage products. The specific products formed depend on the position of the hydroxyl groups on the biphenyl core.

Hydroxylated Biphenyl PrecursorKey Ring Cleavage Intermediates/ProductsReference Organism/System
3,4-Dihydroxybiphenyl2-Hydroxy-4-phenylmuconic acidPaecilomyces lilacinus
3,4-Dihydroxybiphenyl4-Phenyl-2-pyrone-6-carboxylic acidTrichosporon mucoides
3,4-Dihydroxybiphenyl(5-Oxo-3-phenyl-2,5-dihydrofuran-2-yl)acetic acidTrichosporon mucoides
3,4,4'-Trihydroxybiphenyl[5-Oxo-3-(4'-hydroxyphenyl)-2,5-dihydrofuran-2-yl]acetic acidTrichosporon mucoides
3,4,4'-Trihydroxybiphenyl4-(4'-Hydroxyphenyl)-2-pyrone-6-carboxylic acidTrichosporon mucoides
2,3,4-Trihydroxybiphenyl2-Hydroxy-5-phenylmuconic acidTrichosporon mucoides

While biological systems are the most studied for biphenyl ring cleavage, chemical methods also exist. Thermal decomposition of biphenyl carboxylic acids can lead to ring-opened products, although these reactions often compete with decarboxylation and ring-closure (ketonization) reactions. acs.org Furthermore, transition metal-mediated C-C bond cleavage has been demonstrated for the strained biphenylene (B1199973) molecule, suggesting potential, though less common, pathways for cleaving the inter-ring bond under specific catalytic conditions. clasit.org However, for non-strained systems like this compound, the enzymatic, hydroxylation-dependent pathway remains the most thoroughly documented mechanism for ring cleavage. nih.govethz.ch

Derivatization and Structural Modifications of Biphenyl 3 Ylacetic Acid Ethyl Ester

Introduction of Amino and Amido Groups

The ester functional group in biphenyl-3-ylacetic acid ethyl ester is a key site for derivatization, particularly for the introduction of nitrogen-containing moieties like amino and amido groups. These transformations typically proceed through nucleophilic acyl substitution mechanisms.

Reactions with Ammonia (B1221849) and Amine Compounds

The conversion of esters to amides, a reaction known as aminolysis, can be achieved by reacting the ester with ammonia, a primary amine, or a secondary amine. chemistrysteps.com This reaction involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the ester. The process is generally sluggish because the alkoxy group (in this case, ethoxy) is a poor leaving group. chemistrysteps.comnih.gov

The mechanism proceeds via a nucleophilic addition-elimination pathway. The amine adds to the carbonyl group to form a tetrahedral intermediate. chemistrysteps.com The subsequent collapse of this intermediate expels the ethoxide leaving group, forming the amide. Although the ethoxide is a relatively poor leaving group, the reaction can be driven to completion, often with the aid of heat or catalysis. chemistrysteps.com For instance, reacting this compound with ammonia would yield 2-(biphenyl-3-yl)acetamide. Similarly, reaction with primary or secondary amines would produce N-substituted or N,N-disubstituted amides, respectively. libretexts.org The use of catalysts, such as acetic acid, can facilitate these reactions with simple, unactivated esters. researchgate.net

Synthesis of N,N-Disubstituted Amino-Ethyl Ester Derivatives

The synthesis of N,N-disubstituted amino-ethyl ester derivatives involves the formation of tertiary amides from the parent ester. This is accomplished by reacting this compound with a secondary amine (R₂NH). As with other aminolysis reactions, this conversion follows a nucleophilic acyl substitution mechanism. chemistrysteps.com The reaction results in the replacement of the ethyl ester's ethoxy group (-OEt) with the dialkylamino group (-NR₂), yielding an N,N-disubstituted-2-(biphenyl-3-yl)acetamide and ethanol (B145695) as a byproduct. While direct aminolysis is possible, alternative methods using more reactive carboxylic acid derivatives (like acyl chlorides) or coupling agents are often employed for more efficient amide bond formation. bath.ac.ukorganic-chemistry.org

Substituent Effects on the Biphenyl (B1667301) Core and Its Impact on Reactivity

The reactivity of the this compound molecule can be significantly influenced by the presence of additional substituents on its biphenyl core. These substituents can alter the electron density of the aromatic rings and the reactivity of the side chain through a combination of inductive and resonance effects. lumenlearning.comucsb.edu

Inductive Effects : Electronegative substituents (e.g., halogens, nitro groups) exert an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. lumenlearning.com Conversely, electron-donating groups like alkyl groups can activate the ring. libretexts.org These effects are transmitted through the sigma bonds and their influence decreases with distance. ucsb.edu

Resonance Effects : Substituents with lone pairs of electrons (e.g., hydroxyl, methoxy, amino groups) can donate electron density to the aromatic ring through resonance, which strongly activates the ortho and para positions for electrophilic attack. libretexts.org Conversely, groups with pi bonds to electronegative atoms (e.g., nitro, cyano, carbonyl) withdraw electron density via resonance, deactivating the ring. lumenlearning.com

These electronic effects can also influence the reactivity of the ethyl acetate (B1210297) side chain. For example, strong electron-withdrawing groups on the biphenyl core would increase the electrophilicity of the ester's carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups could decrease its reactivity. The position of the substituent on the biphenyl rings also plays a crucial role in determining the regioselectivity of further reactions, such as electrophilic aromatic substitution. nih.gov

Biotransformation-Mediated Derivatization

Biotransformation offers an alternative route to derivatize biphenyl structures using microbial systems. These processes can introduce functional groups with high selectivity under mild conditions.

Microbial Hydroxylation Processes of Biphenyl Structures

Microorganisms, particularly fungi and bacteria, are known to metabolize biphenyl by introducing hydroxyl groups onto the aromatic rings. nih.govnih.gov This initial oxidation is a key step in the degradation pathway of aromatic compounds. nih.gov Fungi such as Aspergillus and Cunninghamella employ monooxygenase enzymes to carry out these hydroxylations, producing various monohydroxylated and dihydroxylated biphenyls. nih.govpsu.edu For example, the fungus Paecilomyces lilacinus can oxidize biphenyl to 2-hydroxybiphenyl, 3-hydroxybiphenyl, and 4-hydroxybiphenyl. nih.gov Further hydroxylation can lead to the formation of dihydroxybiphenyls like 3,4-dihydroxybiphenyl. nih.gov Bacterial systems often utilize dioxygenases to initiate the degradation by forming cis-dihydrodiols, which are then dehydrogenated to catechols (dihydroxybiphenyls). nih.govresearchgate.net These enzymatic hydroxylations are crucial for increasing the polarity of the molecule and preparing it for subsequent ring cleavage. nih.gov

Formation of Lactonic Structures from Biphenyl Metabolites

Following microbial hydroxylation, the resulting dihydroxylated biphenyls can undergo aromatic ring cleavage. nih.gov In the metabolic pathway of biphenyl by Paecilomyces lilacinus, the intermediate 3,4-dihydroxybiphenyl is subject to ring fission. This cleavage results in the formation of muconic acid derivatives, such as 2-hydroxy-4-phenylmuconic acid. nih.govnih.gov These intermediates can then undergo intramolecular cyclization to form stable lactonic structures. nih.gov Specifically, 2-hydroxy-4-phenylmuconic acid is transformed into the corresponding lactone, 4-phenyl-2-pyrone-6-carboxylic acid, which can accumulate in significant amounts. nih.gov The formation of a lactone ring represents a significant structural modification of the original biphenyl skeleton, turning the aromatic system into a heterocyclic one. researchgate.net

Analytical and Characterization Methodologies in Biphenyl 3 Ylacetic Acid Ethyl Ester Research

Chromatographic Purity and Homogeneity Assessment

Chromatographic methods are indispensable for separating Biphenyl-3-ylacetic acid ethyl ester from reaction mixtures, starting materials, and potential byproducts, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. sigmaaldrich.com This setup allows for the efficient separation of the relatively nonpolar ester from more polar impurities.

The mobile phase often consists of a mixture of acetonitrile (B52724) and water, frequently with an acid modifier like phosphoric acid or formic acid to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic components. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the biphenyl (B1667301) chromophore exhibits strong absorbance. sigmaaldrich.com By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 1: Typical HPLC Parameters for Analysis of Aromatic Acid Esters
ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Phosphoric Acid
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectorUV-Vis at ~254 nm
Column TemperatureAmbient or controlled (e.g., 35 °C)

For higher resolution, faster analysis times, and enhanced sensitivity, Ultra-Performance Liquid Chromatography (UPLC) is employed. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provides superior separation efficiency compared to traditional HPLC. sielc.com

When coupled with a mass spectrometer (MS), UPLC-MS becomes a powerful tool for both quantification and structural confirmation. nih.gov Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. The mass analyzer can then be used to confirm the molecular weight of the ester with high accuracy. For complex mixtures, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and create a unique fragmentation pattern, providing an additional layer of structural confirmation and enabling the identification of co-eluting impurities. nih.gov This technique is particularly valuable for detecting and identifying trace-level impurities that may not be visible by UV detection. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule. hw.ac.uk

The spectrum is expected to show several distinct signals:

Aromatic Protons: The nine protons on the biphenyl ring system would appear as a complex series of multiplets in the downfield region, typically between 7.2 and 7.7 ppm. rsc.orgchemicalbook.com The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the acetic acid ethyl ester group.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group bridging the biphenyl ring and the ester carbonyl are chemically equivalent and adjacent to no other protons. They would therefore appear as a sharp singlet, typically in the range of 3.6 to 3.8 ppm. oregonstate.edu

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two distinct signals. The two methylene protons adjacent to the ester oxygen would appear as a quartet around 4.1-4.2 ppm due to coupling with the neighboring methyl protons. The three terminal methyl protons would appear as a triplet around 1.2-1.3 ppm, resulting from coupling with the adjacent methylene protons. oregonstate.edu

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Proton GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)~ 7.2 - 7.7Multiplet (m)9H
Methylene (Ar-CH₂-COO)~ 3.7Singlet (s)2H
Ester Methylene (-O-CH₂-CH₃)~ 4.1Quartet (q)2H
Ester Methyl (-O-CH₂-CH₃)~ 1.2Triplet (t)3H

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

The resulting mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak (M⁺) and the structural information from the fragmentation pattern. libretexts.org For this compound (Molecular Weight: 240.30), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 240. The fragmentation pattern is predictable for aromatic esters. youtube.comwhitman.edu Key fragments would include ions resulting from the loss of the ethoxy group ([M-45]⁺ at m/z 195), and the characteristic biphenylmethyl cation ([C₁₃H₁₁]⁺ at m/z 167), which is often a very stable and abundant ion. whitman.edu

Table 3: Predicted Key Ions in the Mass Spectrum of this compound
m/z ValueProposed Ion StructureFragmentation Event
240[C₁₆H₁₆O₂]⁺Molecular Ion (M⁺)
195[C₁₄H₁₁O]⁺Loss of ethoxy radical (•OCH₂CH₃)
167[C₁₃H₁₁]⁺Loss of •CH₂COOC₂H₅
165[C₁₃H₉]⁺Loss of H₂ from m/z 167

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantification. The primary chromophore in this compound is the biphenyl system, which exhibits characteristic strong absorption in the UV region due to π → π* transitions. spcmc.ac.in

The spectrum of biphenyl itself shows an intense absorption band, known as the K-band, which is attributed to the conjugation between the two phenyl rings. nih.gov In solution, this band is typically observed around 250 nm. oup.com The position and intensity of this absorption maximum (λmax) are sensitive to the substitution on the rings. The ethyl acetate (B1210297) group, being insulated from the biphenyl rings by a methylene bridge, acts as an auxochrome and is expected to have only a minor influence on the λmax, possibly causing a slight bathochromic (red) shift. This characteristic absorption allows for the quantification of the compound in solution using the Beer-Lambert law.

Thermal Analysis for Stability and Transformation Pathways

Thermal analysis techniques are critical for evaluating the stability of this compound and elucidating the pathways through which it transforms under thermal stress. These methods provide essential data on the energetic changes and gaseous byproducts associated with its decomposition.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TG-DSC) for Energetic Changes

The coupled technique of Thermogravimetric Analysis and Differential Scanning Calorimetry (TG-DSC) offers a comprehensive thermal profile of a substance. TG monitors the mass of a sample as a function of temperature or time, revealing mass loss events corresponding to decomposition or volatilization. Simultaneously, DSC measures the heat flow into or out of a sample relative to a reference, identifying exothermic (heat-releasing) and endothermic (heat-absorbing) processes such as melting, crystallization, and decomposition. nih.gov

In a typical TG-DSC analysis of an aromatic ester like this compound, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data can reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss. The DSC curve provides information on the melting point and the enthalpy of fusion, as well as the energetic nature of the decomposition events. researchgate.netmdpi.com

Due to the absence of specific published TG-DSC data for this compound, the following table presents representative data for a similar aromatic ester to illustrate the typical findings from such an analysis.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%) (TGA)Enthalpy (ΔH) (J/g) (DSC)Interpretation
Melting145150~0-95 (Endothermic)Solid to liquid phase transition
Decomposition Step 121024545-150 (Exothermic)Initial breakdown of the ester linkage and side chain
Decomposition Step 235041035-110 (Exothermic)Fragmentation of the biphenyl ring structure
Final Residue>600-20-Formation of stable carbonaceous residue

This is an interactive data table based on representative data for analogous compounds.

Thermogravimetric Analysis-Fourier Transform Infrared (TG-FTIR) Spectroscopy for Evolved Gas Analysis

To identify the chemical nature of the volatile products released during thermal decomposition, the TGA instrument is often coupled to a Fourier Transform Infrared (FTIR) spectrometer. mdpi.comnih.gov As the sample is heated in the TGA furnace, the evolved gases are transferred via a heated line to a gas cell within the FTIR spectrometer. rsc.org The FTIR instrument records the infrared spectra of the gas mixture over time, allowing for the identification of functional groups and specific molecules based on their characteristic absorption frequencies. nih.govillinois.edu

For this compound, thermal decomposition would be expected to initially break the ester bond and the C-C bond of the acetic acid moiety. This would likely release gases such as carbon dioxide (CO₂), carbon monoxide (CO), and ethene (from the ethyl group). At higher temperatures, the biphenyl structure would fragment, potentially releasing benzene, phenol, and other aromatic hydrocarbons. nih.gov The real-time analysis provided by TG-FTIR allows for the correlation of specific gas evolution with the mass loss events observed in the TGA data. rsc.org

The table below lists potential gaseous products from the thermal decomposition of this compound and their characteristic FTIR absorption bands.

Evolved GasChemical FormulaCharacteristic FTIR Absorption Bands (cm⁻¹)
Carbon DioxideCO₂2360, 667
Carbon MonoxideCO2180, 2110
EtheneC₂H₄949
Ethanol (B145695)C₂H₅OH3600-3500 (O-H stretch), 1050 (C-O stretch)
BenzeneC₆H₆3080, 1479, 673
BiphenylC₁₂H₁₀3060, 1485, 735, 695

This is an interactive data table illustrating potential evolved gases and their spectral signatures.

Determination of Enantiomeric Purity using Chiral Chromatography

While this compound is not inherently chiral, derivatives or analogues with restricted rotation around the biphenyl single bond (atropisomerism) or with chiral centers introduced elsewhere in the molecule would exist as enantiomers. The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in pharmaceutical and chemical research, as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. nih.govbiosearchtech.com

Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral selector immobilized on the stationary phase. acs.orgresearchgate.net These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, create a transient diastereomeric complex between the analyte enantiomer and the CSP. wikipedia.org The difference in the stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.

The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. nih.gov

The following table summarizes common types of Chiral Stationary Phases used for the separation of aromatic compounds.

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile PhaseInteraction Mechanism
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolHydrogen bonding, π-π interactions, steric inclusion
Pirkle-type (π-acid/π-base)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineHexane/Ethanolπ-π stacking, dipole-dipole interactions
Macrocyclic antibioticTeicoplaninMethanol/AcetonitrileInclusion complexation, hydrogen bonding
Cyclodextrin-basedβ-CyclodextrinWater/MethanolHost-guest inclusion complexation

This is an interactive data table of common chiral stationary phases.

Fluorous Derivatization for Enhanced Analytical Detection

Fluorous derivatization is a chemical modification technique used to enhance the detectability and facilitate the separation of an analyte from a complex mixture. biosearchtech.comrsc.org This method involves covalently attaching a "fluorous tag"—a highly fluorinated alkyl chain (e.g., a perfluoroalkyl group)—to the target molecule. scripps.edu The unique properties of fluorous compounds, being both hydrophobic and lipophobic, allow for highly selective separation using fluorous solid-phase extraction (F-SPE) or fluorous HPLC. nih.govacs.orgrsc.org

In the context of this compound, fluorous derivatization could be applied to its precursor, biphenyl-3-ylacetic acid. The acid could be reacted with a fluorous alcohol to form a fluorous ester. This fluorous-tagged molecule can then be easily separated from non-tagged impurities by passing the mixture through a column packed with a fluorous stationary phase (e.g., silica (B1680970) gel with bonded perfluoroalkyl chains). The non-fluorous compounds are washed away with a conventional organic solvent, while the tagged product is retained and can be eluted later with a fluorinated solvent. acs.org This "clean-up" step significantly reduces matrix effects and enhances detection sensitivity in subsequent analyses, such as by HPLC or mass spectrometry. researchgate.net

The table below outlines a hypothetical fluorous derivatization strategy for biphenyl-3-ylacetic acid.

StepDescriptionReactantsProductSeparation Principle
DerivatizationEsterificationBiphenyl-3-ylacetic acid + Fluorous alcohol (e.g., CF₃(CF₂)₇CH₂OH)Biphenyl-3-ylacetic acid fluorous esterCovalent bond formation
PurificationFluorous Solid-Phase Extraction (F-SPE)Crude reaction mixturePurified fluorous-tagged esterSelective retention of the fluorous tag on a fluorous stationary phase
AnalysisHPLC-UV/MSPurified fluorous-tagged esterChromatographic peakEnhanced signal-to-noise ratio due to removal of interfering substances

This is an interactive data table illustrating the concept of fluorous derivatization.

Green Chemistry Principles Applied to Biphenyl 3 Ylacetic Acid Ethyl Ester Synthesis

Development of Environmentally Benign Synthetic Routes

The development of eco-friendly synthetic pathways for biphenyl (B1667301) compounds is a cornerstone of modern green chemistry. Traditional methods often rely on hazardous reagents and volatile organic solvents. Current research focuses on mitigating these issues by redesigning reaction conditions to be inherently safer and less polluting.

One of the most significant advancements in green synthetic chemistry is the substitution of conventional organic solvents with water. Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for chemical reactions. For the synthesis of the biphenyl core structure, which is central to Biphenyl-3-ylacetic acid ethyl ester, Suzuki-Miyaura cross-coupling reactions are pivotal. Researchers have successfully developed catalytic systems that function efficiently in aqueous media.

For instance, a green synthesis of various biphenyl carboxylic acids has been achieved in water using a water-soluble fullerene-supported palladium chloride (PdCl2) nanocatalyst. researchgate.net This approach allows for high yields at room temperature, drastically reducing the environmental impact associated with volatile organic solvents. researchgate.net Another strategy involves using surfactants like Cetyltrimethylammonium Bromide (CTAB) as an inverse phase transfer catalyst, enabling nucleophilic substitution reactions in water, which are fundamental steps in building complex molecules like the target ester. rsc.org

Table 1: Effect of Different Surfactants on Reaction Yield in Aqueous Media

SurfactantYield (%)
Tween-4035
AOT60
CTAB65
Brij-58<10
TPGS-750M<10
TritonX-100<10
No SurfactantNo reaction
Source: Adapted from research on environmentally benign nucleophilic substitution reactions in water. rsc.org

When water is not a suitable solvent, the focus shifts to identifying and utilizing "greener" organic solvents. These are selected based on their low toxicity, biodegradability, high boiling point, and derivation from renewable resources. merckmillipore.commonash.edu Solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), common in traditional synthesis, are being replaced due to their reproductive toxicity and carcinogenicity. whiterose.ac.uk

Promising green solvent alternatives include bio-derived solvents like ethyl lactate (B86563) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), as well as cyclopentyl methyl ether (CPME). merckmillipore.comresearchgate.net These solvents have a better environmental, health, and safety profile compared to their conventional counterparts. merckmillipore.com For the esterification step—converting the biphenyl-3-ylacetic acid to its ethyl ester—greener reagents and conditions are also being developed. The Steglich esterification, for example, can be performed using dimethyl carbonate (DMC) as a greener solvent in combination with Mukaiyama's reagent, avoiding hazardous reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and solvents like DCM. semanticscholar.org

Table 2: Comparison of Conventional vs. Green Solvents

SolventTypeKey HazardsPotential Green Alternative(s)
Dichloromethane (DCM)HalogenatedCarcinogenic, volatile2-Methyltetrahydrofuran (2-MeTHF)
N,N-Dimethylformamide (DMF)AproticReprotoxic, volatileDimethyl carbonate (DMC), Ethyl lactate
TolueneAromaticFlammable, toxicCyclopentyl methyl ether (CPME)
Source: Information compiled from various green chemistry resources. merckmillipore.comwhiterose.ac.uksemanticscholar.org

Sustainable Catalyst Design and Implementation

Catalysts are fundamental to chemical synthesis, and their design is a key aspect of green chemistry. Sustainable catalysts are characterized by high efficiency, selectivity, and the ability to be reused, which minimizes waste and cost.

Research is also directed towards catalysts derived from renewable sources and those that are inherently less toxic. While palladium remains a dominant catalyst for cross-coupling reactions, efforts are being made to immobilize it on benign and renewable supports. The use of a fullerene support for the palladium catalyst represents an exploration into novel materials that can enhance catalytic activity and stability. researchgate.net Furthermore, enzymatic catalysis presents another frontier. For example, Candida antarctica Lipase (B570770) B (CALB) is used for environmentally benign polyester (B1180765) synthesis, showcasing how enzymes can be employed as highly specific and eco-friendly catalysts for reactions like esterification under mild conditions. rug.nl

Atom Economy Considerations in Reaction Design and Process Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org A reaction with high atom economy is inherently less wasteful.

Addition and rearrangement reactions are ideal, often having 100% atom economy. scranton.edu In contrast, substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. scranton.edu The synthesis of this compound typically involves a Suzuki-Miyaura coupling to form the biphenyl ring, followed by further modifications and esterification. While the Suzuki-Miyaura reaction is highly valued for its reliability, its atom economy is less than 100% due to the generation of boronic acid byproducts and salts. However, it is generally more atom-economical than other methods like those involving organotin reagents.

Maximizing atom economy requires careful selection of synthetic routes. For instance, designing a convergent synthesis where key fragments are built separately and then combined can be more efficient than a linear approach. The goal is to design a pathway where the maximum number of atoms from the starting materials are incorporated into the final this compound molecule, thereby minimizing waste at its source. jocpr.com

Strategies for Minimizing Hazardous Byproducts and Waste Generation

The primary strategies for a greener synthesis of this compound focus on two main areas: the optimization of the Suzuki-Miyaura cross-coupling reaction to build the biphenyl framework and the subsequent esterification of the resulting carboxylic acid.

A significant source of waste in traditional Suzuki-Miyaura couplings is the use of organic solvents and homogeneous palladium catalysts, which can be difficult to recover and may lead to product contamination. To address this, research has explored the use of aqueous media for the reaction, thereby reducing the reliance on volatile organic compounds (VOCs). The development of water-soluble palladium catalysts, often supported on materials like fullerenes, has been a key innovation in this area. patsnap.com These catalysts not only facilitate the reaction in water but can also be recovered and reused, significantly improving the process's atom economy and reducing palladium waste.

Another avenue for minimizing byproducts in the coupling step is the careful selection of the palladium catalyst and ligands. The use of highly efficient catalyst systems can reduce the required catalyst loading, leading to lower levels of palladium contamination in the final product and less waste from purification processes. cerritos.edu Furthermore, employing milder reaction conditions, such as lower temperatures, can help to prevent side reactions and the formation of impurities.

The subsequent esterification of Biphenyl-3-ylacetic acid to its ethyl ester is another critical step where green chemistry principles can be applied. The classic Fischer-Speier esterification, while widely used, often requires a large excess of the alcohol and a strong acid catalyst, such as sulfuric acid, which can lead to acidic waste streams and potential side reactions. organic-chemistry.org

Modern approaches are exploring the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, thus eliminating the need for neutralizing corrosive acid catalysts and reducing salt waste. Additionally, alternative esterification methods that avoid the production of water as a byproduct are being investigated to shift the reaction equilibrium and improve conversion rates without the need for excess reagents.

The following tables summarize some of the key research findings in the development of greener synthetic strategies for biphenyl compounds, which are applicable to the synthesis of this compound.

Catalyst System Solvent Key Advantage Applicable Step
Water-soluble fullerene-supported PdCl2WaterReduces use of organic solvents, catalyst is recyclable. patsnap.comSuzuki-Miyaura Coupling
Pd(OH)2Ethanol (B145695)Utilizes a greener, renewable solvent. mdpi.comSuzuki-Miyaura Coupling
Solid Acid CatalystsVariesEliminates corrosive acid waste, catalyst is reusable.Esterification
Green Chemistry Strategy Impact on Waste Reduction Relevant Synthetic Step
Use of Aqueous MediaReduces volatile organic compound (VOC) emissions and solvent waste.Suzuki-Miyaura Coupling
Catalyst RecyclingMinimizes heavy metal waste and improves atom economy.Suzuki-Miyaura Coupling
Greener Solvents (e.g., Ethanol, Ethyl Acetate)Reduces the use and disposal of hazardous and toxic solvents.Both Coupling and Purification
Use of Solid Acid CatalystsEliminates the need for neutralization of corrosive acids, reducing salt byproduct formation.Esterification

By implementing these green chemistry strategies, the synthesis of this compound can be made significantly more sustainable, with a reduced environmental footprint and improved process efficiency.

Research Applications of Biphenyl 3 Ylacetic Acid Ethyl Ester in Organic Synthesis and Chemical Biology

Role as an Intermediate in Complex Molecule Synthesis

Biphenyl-3-ylacetic acid ethyl ester serves as a crucial intermediate in the synthesis of more complex molecules, leveraging its biphenyl (B1667301) scaffold and reactive ester functionality. The biphenyl structure is a recognized foundation in synthetic organic and natural product chemistry due to its prevalence in medicinally active compounds and commercial pharmaceuticals. ajgreenchem.com Biphenyl derivatives are key intermediates in the production of a wide array of substances, including drugs and agricultural products. ajgreenchem.com The ester group, on the other hand, provides a site for further chemical modification, often through hydrolysis to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions.

Precursors for Advanced Pharmaceutical Active Compounds

This compound functions as a precursor in the synthesis of advanced active pharmaceutical ingredients (APIs). A drug precursor is a chemical that can be used in the illicit manufacture of narcotic drugs and psychotropic substances but also has legitimate uses in various industrial processes, including the manufacturing of medicinal products. ravimiamet.eeincb.org The biphenyl moiety is a common structural feature in many pharmacologically active compounds. ajgreenchem.com By modifying the ethyl ester group or the biphenyl rings, chemists can synthesize a diverse library of compounds for screening for various biological activities. For instance, biphenyl carboxylic acids, which can be derived from the corresponding esters, are found in several non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com

Building Blocks for Novel Chemical Entities in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound acts as a versatile building block for the creation of novel chemical entities (NCEs). Building blocks are chemical compounds that are used in the synthesis of more complex molecules. nbinno.comnih.gov The biphenyl framework is a privileged scaffold in drug discovery, and the ability to introduce various substituents onto the phenyl rings allows for the fine-tuning of a molecule's pharmacological properties. ajgreenchem.com The ethyl ester provides a convenient handle for further synthetic transformations, enabling the construction of libraries of related compounds for structure-activity relationship (SAR) studies. These studies are essential for optimizing lead compounds into potential drug candidates.

Utilization as Chemical Probes for Biological Receptor Studies

This compound and its derivatives can be utilized as chemical probes to study biological receptors. For example, novel biphenyl proteomimetic compounds have been designed as inhibitors of estrogen receptor-alpha (ERα) coactivator binding. nih.gov These compounds are synthesized using methods like the Suzuki coupling to link individual modular units. nih.gov The ability of these biphenyl compounds to disrupt the interaction between the receptor and its coactivator can be assessed using techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) assays. nih.gov Such studies provide valuable insights into receptor function and can guide the design of new therapeutic agents that target these interactions.

Precursor for Non-Steroidal Anti-inflammatory Drug (NSAID) Analogs

The structure of this compound makes it an ideal precursor for the synthesis of analogs of non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs, such as Flurbiprofen, Diflunisal, and Fenbufen, are derivatives of biphenyl carboxylic acid. ajgreenchem.com By starting with this compound, researchers can readily synthesize a variety of analogs with modifications to the biphenyl rings or the acetic acid side chain. These analogs can then be evaluated for their anti-inflammatory, analgesic, and antipyretic properties, potentially leading to the discovery of new NSAIDs with improved efficacy or reduced side effects. ajgreenchem.com

Ester Prodrug Design Strategies for Enhanced Permeability in Chemical Biology

Facilitating Cell Membrane Penetration in In Vitro Models

The conversion of a carboxylic acid to an ethyl ester, as in this compound, is a well-established strategy to enhance cell membrane penetration in in vitro models. Masking the negatively charged carboxylic acid with an ester group increases the molecule's lipophilicity, which is a key factor for passive diffusion across the lipid bilayer of cell membranes. researchgate.net This approach is particularly useful for therapeutic agents that target intracellular components. researchgate.net Once the ester prodrug has crossed the cell membrane, intracellular esterases can hydrolyze the ester, releasing the active carboxylic acid within the cell. researchgate.net This strategy has been successfully employed to improve the cellular uptake of various compounds in experimental settings.

Application in Bioisosteric Design for Ligand Discovery and Optimization

The strategic replacement of functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. nih.gov Bioisosteres are atoms, ions, or groups that share similar steric or electronic properties and, as a result, can elicit similar biological responses. researchgate.net The ethyl ester moiety in this compound can be considered a bioisostere of a carboxylic acid, a common functional group in many biologically active molecules. This substitution can lead to significant changes in a molecule's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic behavior.

The replacement of a carboxylic acid with an ethyl ester is a classic bioisosteric strategy employed to address several challenges in drug design:

Improved Membrane Permeability: Carboxylic acids are typically ionized at physiological pH, which can limit their ability to cross biological membranes. By converting the carboxylic acid to a less polar ethyl ester, the lipophilicity of the molecule is increased, potentially enhancing its absorption and distribution. researchgate.net

Modulation of Potency and Selectivity: The size, shape, and electronic distribution of the ethyl ester group differ from that of a carboxylic acid. These differences can alter the binding interactions of a ligand with its target receptor or enzyme, leading to changes in potency and selectivity. broadinstitute.org

Metabolic Stability: Esters can be susceptible to hydrolysis by esterases in the body, which can be a desirable feature for prodrug design, where the active carboxylic acid is released at the target site. Conversely, in other contexts, the ester may be more metabolically stable than other functional groups. nih.gov

Reduction of Side Effects: The free carboxylic acid group in some drugs is associated with gastrointestinal toxicity. Masking this group as an ester can mitigate such adverse effects. semanticscholar.org

The following table outlines the potential impact of replacing a carboxylic acid with an ethyl ester in the context of bioisosteric design.

Property Carboxylic Acid Ethyl Ester (Bioisostere) Potential Outcome in Ligand Design
Polarity HighLow to ModerateIncreased cell permeability and oral bioavailability.
Acidity (pKa) Acidic (~4-5)NeutralAltered binding interactions; potential loss of ionic interactions.
Hydrogen Bonding H-bond donor and acceptorH-bond acceptor onlyModified binding affinity and specificity.
Metabolism Potential for glucuronidationSusceptible to hydrolysis by esterasesCan be used as a prodrug strategy.
Toxicity Can be associated with GI toxicityGenerally lower GI toxicityImproved safety profile.

Biocatalysis and Biotransformation Studies of Biphenyl Compounds

Microbial Degradation Pathways of Biphenyl (B1667301) Structures

Microorganisms, particularly bacteria and fungi, have evolved diverse catabolic pathways to utilize biphenyl and its derivatives as a source of carbon and energy. The degradation pathways are generally initiated by the introduction of hydroxyl groups onto the aromatic rings, followed by ring cleavage and further metabolism into central metabolic intermediates.

The aerobic bacterial degradation of biphenyl is a well-characterized process, often referred to as the bph pathway. A key initial step in this pathway is the dihydroxylation of the biphenyl ring, catalyzed by a multicomponent enzyme system called biphenyl dioxygenase (BPDO). This enzyme introduces two hydroxyl groups at the 2 and 3 positions, forming cis-2,3-dihydro-2,3-dihydroxybiphenyl. This is then dehydrogenated to 2,3-dihydroxybiphenyl. Subsequent meta-cleavage of the dihydroxylated ring is carried out by 2,3-dihydroxybiphenyl 1,2-dioxygenase, leading to the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). The pathway continues through several more enzymatic steps to ultimately yield benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate, which can then enter central metabolism. nih.gov For substituted biphenyls, such as polychlorinated biphenyls (PCBs), the same enzymatic machinery is often employed, although the rate and extent of degradation can be influenced by the position and number of substituents. nih.gov For instance, mono-substituted biphenyl compounds can be converted to their corresponding substituted benzoic acids. acs.org

Fungi also play a crucial role in the degradation of biphenyl compounds. Fungal transformation often begins with hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. For example, the fungus Paecilomyces lilacinus can metabolize biphenyl to various monohydroxylated and dihydroxylated derivatives. nih.govwikipedia.org Following hydroxylation, the aromatic ring can be cleaved. In P. lilacinus, 3,4-dihydroxybiphenyl is converted to 2-hydroxy-4-phenylmuconic acid, indicating an ortho-cleavage pathway. nih.govwikipedia.org

Anaerobic degradation of biphenyl has also been observed, particularly by sulfate-reducing bacteria. nih.gov While the specific biochemical pathways are less understood than their aerobic counterparts, they represent an important route for the remediation of biphenyl-contaminated anoxic environments.

Regarding biphenylacetic acid structures, the degradation would likely involve pathways similar to those for phenylacetic acid (PAA), a central intermediate in the metabolism of various aromatic compounds. nih.gov The bacterial PAA degradation pathway typically starts with the activation of the carboxylic acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by a phenylacetate-CoA ligase. nih.gov This is followed by an unusual aerobic ring-epoxidation catalyzed by a multicomponent monooxygenase, leading to ring cleavage and eventual entry into central metabolism. nih.gov

Table 1: Key Enzymes in Aerobic Biphenyl Degradation
EnzymeReaction Catalyzed
Biphenyl dioxygenase (BPDO)Dihydroxylation of the biphenyl ring
cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenaseDehydrogenation to 2,3-dihydroxybiphenyl
2,3-dihydroxybiphenyl 1,2-dioxygenaseMeta-cleavage of the dihydroxylated ring
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolaseHydrolysis of the meta-cleavage product

Enzymatic Transformations and Characterization of Metabolites

The biotransformation of biphenyl compounds is not limited to complete degradation. Specific enzymes can be used to catalyze targeted modifications, leading to the formation of valuable metabolites. A primary enzymatic reaction relevant to Biphenyl-3-ylacetic acid ethyl ester is the hydrolysis of the ester bond.

Lipases and esterases are widely used biocatalysts for the hydrolysis of esters due to their high efficiency and selectivity under mild reaction conditions. Studies on biphenyl esters have demonstrated the utility of lipases in catalyzing chemoselective hydrolysis. For instance, lipases can perform monohydrolysis of a biphenyl diester to yield an unsymmetric product with one free carboxylic acid group and one ester group remaining. nih.gov This highlights the potential for precise enzymatic modification of molecules like this compound to its corresponding carboxylic acid, Biphenyl-3-ylacetic acid. Lyophilized mycelia of fungi such as Aspergillus oryzae and Rhizopus oryzae have also been shown to contain carboxylesterases capable of both synthesizing and hydrolyzing ethyl phenylacetate, a structurally related compound.

Hydroxylation is another key enzymatic transformation. As mentioned, cytochrome P450 monooxygenases and dioxygenases introduce hydroxyl groups onto the biphenyl rings. The characterization of these hydroxylated metabolites is crucial for understanding the transformation pathways. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for identifying the structure of these products. For example, in the fungal transformation of biphenyl by Paecilomyces lilacinus, GC-MS analysis was used to identify various mono-, di-, and trihydroxylated biphenyls, as well as ring-cleavage products like (5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)-acetic acid. nih.govwikipedia.org

Table 2: Characterized Metabolites from Fungal Biotransformation of Biphenyl
OrganismParent CompoundMetaboliteAnalytical MethodReference
Paecilomyces lilacinusBiphenyl2-HydroxybiphenylGC-MS, NMR nih.govwikipedia.org
Paecilomyces lilacinusBiphenyl3-HydroxybiphenylGC-MS, NMR nih.govwikipedia.org
Paecilomyces lilacinusBiphenyl4-HydroxybiphenylGC-MS, NMR nih.govwikipedia.org
Paecilomyces lilacinusBiphenyl3,4-DihydroxybiphenylGC-MS, NMR nih.govwikipedia.org
Paecilomyces lilacinusBiphenyl4-Phenyl-2-pyrone-6-carboxylic acidGC-MS, NMR nih.govwikipedia.org

Scope and Limitations of Biocatalytic Derivatization for Novel Compound Synthesis

Biocatalysis offers a powerful platform for the synthesis of novel compounds derived from biphenyl structures, providing advantages in terms of selectivity, reduced environmental impact, and mild reaction conditions. researchgate.net

The scope of biocatalytic derivatization is broad. Esterases and lipases can be used for the selective hydrolysis or synthesis of esters, enabling the production of specific biphenyl carboxylic acids or novel ester derivatives. nih.gov Oxidoreductases, such as dioxygenases and monooxygenases, can introduce hydroxyl groups at specific positions on the biphenyl ring, creating precursors for pharmaceuticals or other fine chemicals. For example, the controlled hydroxylation of biphenylacetic acid could lead to various dihydroxyphenylacetic acid derivatives, which are known to have biological activity. Furthermore, enzymes from other pathways can be harnessed. For instance, nitrilases have been developed for the enantioselective production of carboxylic acid derivatives from nitriles, suggesting a potential route to chiral biphenylacetic acid derivatives if a corresponding nitrile precursor were available. acs.org

However, there are limitations to biocatalytic derivatization. Enzyme stability can be a significant issue, particularly under industrial process conditions. The substrate scope of a given enzyme may be narrow, limiting the range of biphenyl derivatives that can be modified. For example, the presence of certain substituents on the biphenyl ring can hinder or completely block the activity of enzymes in the degradation pathway. nih.gov The efficiency of biocatalytic reactions can also be limited by factors such as product inhibition or low reaction rates.

Another challenge is the control of the reaction to yield a specific product. In whole-cell biotransformations, a mixture of metabolites is often produced, which can complicate downstream purification. nih.govwikipedia.org Using isolated enzymes can provide better control but increases the cost of the process. The development of novel biocatalysts through protein engineering and genome mining is an active area of research aimed at overcoming these limitations and expanding the synthetic utility of biocatalysis for producing valuable biphenyl-derived compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for biphenyl-3-ylacetic acid ethyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of biphenyl-3-ylacetic acid with ethanol. Key steps include refluxing the acid with excess ethanol in the presence of concentrated sulfuric acid (as a catalyst) under anhydrous conditions. Post-synthesis, purification involves sodium carbonate washes to remove unreacted acid and fractional distillation to isolate the ester .
  • Critical Parameters : Temperature control (70–80°C), molar ratio of ethanol to acid (3:1), and catalyst concentration (5–10% v/v) are critical for optimal yield (>85%). Impurities like unreacted starting materials are monitored via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?

  • Analytical Workflow :

  • 1H NMR : A triplet at δ 1.2–1.4 ppm (CH3 of ethyl group), a quartet at δ 4.1–4.3 ppm (CH2 adjacent to ester oxygen), and aromatic protons (δ 7.2–7.6 ppm) from the biphenyl moiety .
  • IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ (ester carbonyl) and C-O stretch at ~1240 cm⁻¹ .
  • GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 240.3 g/mol for biphenyl derivatives) and fragmentation patterns confirming the ester backbone .

Advanced Research Questions

Q. How does the steric and electronic environment of the biphenyl group influence the reactivity of the ester in cross-coupling reactions?

  • Mechanistic Insights : The biphenyl group’s electron-donating/withdrawing substituents (e.g., methyl or nitro groups) alter the electron density of the acetic acid moiety, affecting nucleophilic acyl substitution rates. For example, electron-withdrawing groups enhance electrophilicity at the carbonyl carbon, facilitating Suzuki–Miyaura coupling with aryl boronic acids .
  • Experimental Design : Compare coupling efficiency (via HPLC yield) between unsubstituted biphenyl esters and derivatives with 3,5-dimethyl or nitro substituents. Use Pd(PPh3)4 as a catalyst and DMF as solvent at 80°C .

Q. What are the challenges in evaluating the ester’s metabolic stability in vitro, and how can researchers address them?

  • Methodology :

  • Hepatic Microsome Assay : Incubate the ester with liver microsomes (e.g., human CYP450 enzymes) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.
  • Key Findings : Esters with bulky biphenyl groups show slower hydrolysis (t1/2 > 120 min) due to steric hindrance of esterase active sites. Compare with control esters (e.g., ethyl acetoacetate, t1/2 ~20 min) .
    • Data Interpretation : Use Michaelis-Menten kinetics to calculate Vmax and Km. Address inter-batch variability in microsome activity by normalizing to positive controls (e.g., testosterone hydroxylation) .

Q. How can computational modeling predict the ester’s interactions with biological targets, such as inflammatory enzymes?

  • In Silico Approach :

  • Molecular Docking : Use AutoDock Vina to model the ester’s binding affinity to cyclooxygenase-2 (COX-2). The biphenyl group may occupy the hydrophobic pocket, while the ester carbonyl forms hydrogen bonds with Arg120/His90 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable interactions .
    • Validation : Correlate docking scores (ΔG < −8 kcal/mol) with in vitro COX-2 inhibition assays (IC50 <10 μM) .

Contradictions and Resolutions

  • Synthesis Yield Variability : reports >85% yield for ethyl phenylacetate under optimized conditions, while similar protocols for biphenyl derivatives may yield <70% due to steric hindrance. Resolution: Use microwave-assisted synthesis to enhance reaction efficiency .
  • Metabolic Stability : While bulky esters resist hydrolysis ( ), some studies note accelerated degradation in the presence of specific esterases (e.g., carboxylesterase 1). Resolution: Include esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.